molecular formula C15H14N6O2 B14401677 N,N'-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) CAS No. 85437-22-5

N,N'-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide)

Cat. No.: B14401677
CAS No.: 85437-22-5
M. Wt: 310.31 g/mol
InChI Key: VDXFPRDKBCCABX-UHFFFAOYSA-N
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Description

N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by the presence of two imidazole rings attached to a 2-methyl-1,3-phenylene core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) typically involves the cyclization of amido-nitriles or the use of multi-component reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and acetaldehyde under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts such as nickel or copper can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives .

Scientific Research Applications

N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) is unique due to its dual imidazole rings and the specific substitution pattern on the phenylene core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

85437-22-5

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

N-[3-(imidazole-1-carbonylamino)-2-methylphenyl]imidazole-1-carboxamide

InChI

InChI=1S/C15H14N6O2/c1-11-12(18-14(22)20-7-5-16-9-20)3-2-4-13(11)19-15(23)21-8-6-17-10-21/h2-10H,1H3,(H,18,22)(H,19,23)

InChI Key

VDXFPRDKBCCABX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)N2C=CN=C2)NC(=O)N3C=CN=C3

Origin of Product

United States

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